molecular formula C7H9NO2 B1279893 3-But-3-ynyl-1,3-oxazolidin-2-one CAS No. 864755-84-0

3-But-3-ynyl-1,3-oxazolidin-2-one

Cat. No.: B1279893
CAS No.: 864755-84-0
M. Wt: 139.15 g/mol
InChI Key: RYLAZYLTMZVHST-UHFFFAOYSA-N
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Description

3-But-3-ynyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It features a five-membered oxazolidinone ring with a butynyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-But-3-ynyl-1,3-oxazolidin-2-one typically involves the cyclization of N-alkylated carbamates. One common method includes the reaction of N-alkylated glycidyl carbamates with suitable nucleophiles under basic conditions . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-But-3-ynyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted oxazolidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .

Scientific Research Applications

3-But-3-ynyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-But-3-ynyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

  • 3-But-2-ynyl-1,3-oxazolidin-2-one
  • 3-But-3-enyl-1,3-oxazolidin-2-one
  • 3-Butyl-1,3-oxazolidin-2-one

Comparison: Compared to its analogs, 3-But-3-ynyl-1,3-oxazolidin-2-one is unique due to the presence of the triple bond in the butynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic applications and research .

Properties

IUPAC Name

3-but-3-ynyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAZYLTMZVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469339
Record name 3-but-3-ynyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864755-84-0
Record name 3-but-3-ynyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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